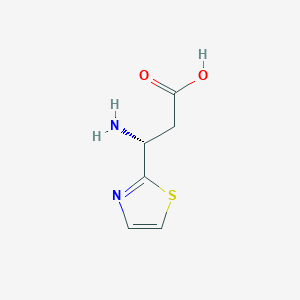
5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole is a complex organic compound that features a nitro group, a trifluoromethyl group, and a pyridine ring fused to an indazole core. This compound is of significant interest in the fields of medicinal chemistry and agrochemicals due to its unique structural properties and potential biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole typically involves multi-step organic reactions. One common approach is the nitration of 3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole using nitric acid and sulfuric acid under controlled conditions . The reaction conditions must be carefully monitored to ensure the selective introduction of the nitro group without affecting other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 5-Amino-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with additional functional groups.
Scientific Research Applications
5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Agrochemicals: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity against pests and weeds.
Material Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s binding affinity to its target. The pyridine and indazole rings provide structural rigidity and facilitate specific interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
3-(5-(Trifluoromethyl)pyridin-3-yl)-1H-indazole: Lacks the nitro group but shares the trifluoromethyl and pyridine-indazole core.
5-Nitro-3-(pyridin-3-yl)-1H-indazole: Similar structure but without the trifluoromethyl group.
5-Nitro-3-(5-(trifluoromethyl)pyridin-2-yl)-1H-indazole: Positional isomer with the trifluoromethyl group at a different position on the pyridine ring
Uniqueness
5-Nitro-3-(5-(trifluoromethyl)pyridin-3-yl)-1H-indazole is unique due to the combination of its nitro, trifluoromethyl, and pyridine-indazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
1356088-06-6 |
|---|---|
Molecular Formula |
C13H7F3N4O2 |
Molecular Weight |
308.22 g/mol |
IUPAC Name |
5-nitro-3-[5-(trifluoromethyl)pyridin-3-yl]-1H-indazole |
InChI |
InChI=1S/C13H7F3N4O2/c14-13(15,16)8-3-7(5-17-6-8)12-10-4-9(20(21)22)1-2-11(10)18-19-12/h1-6H,(H,18,19) |
InChI Key |
JWUGGWNMLGHIJB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C3=CC(=CN=C3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-{[1-(4-Propylphenyl)ethyl]amino}ethan-1-ol](/img/structure/B13082963.png)







![(E,6R)-6-[(3R,8S,10S,12S,13R,14S,17R)-12-acetyloxy-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,8,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid](/img/structure/B13083009.png)


